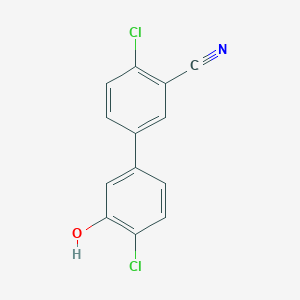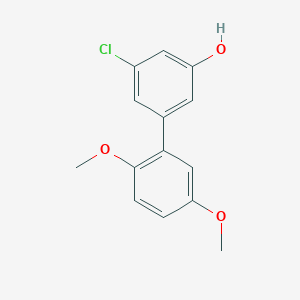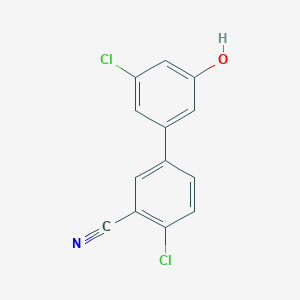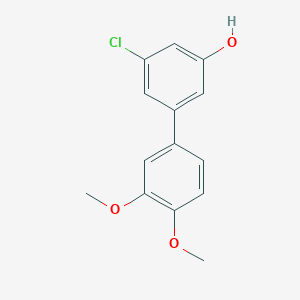
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol (5-CFP-3-CP) is an organic compound that has been widely used in scientific research due to its unique properties and potential applications. 5-CFP-3-CP is a white crystalline powder with a molecular weight of 206.59 g/mol and a melting point of 131-133°C. It is soluble in water, ethanol, and methanol and has a purity of 95%.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% are not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as the enzyme COX-2. In addition, it has been shown to reduce the levels of nitric oxide, which is involved in the regulation of blood pressure and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments is its availability and relatively low cost. It is also relatively easy to synthesize and can be used as a reactant in the synthesis of various compounds and pharmaceuticals. However, there are some limitations to using 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% in laboratory experiments. For example, its mechanism of action is not fully understood and its effects on humans and other animals have not been studied extensively.
Direcciones Futuras
The potential future directions for 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% include further research into its mechanism of action, its effects on humans and other animals, and its potential applications in the pharmaceutical and chemical industries. In addition, further research into its synthesis and potential uses in laboratory experiments could lead to improved methods of synthesis and better understanding of its potential applications. Finally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments.
Métodos De Síntesis
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% can be synthesized from 3-chlorophenol and 5-fluoro-2-hydroxybenzaldehyde via a multi-step synthesis process. The first step involves the condensation of 3-chlorophenol with 5-fluoro-2-hydroxybenzaldehyde to form 5-fluoro-2-hydroxybenzylchloride. The second step involves the hydrolysis of 5-fluoro-2-hydroxybenzylchloride in the presence of an acid catalyst to form 5-(3-carboxy-5-fluorophenyl)-3-chlorophenol.
Aplicaciones Científicas De Investigación
5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% has been studied extensively for its potential applications in scientific research. It has been used as a reactant in the synthesis of various compounds, including 5-fluoro-2-hydroxybenzaldehyde, 5-fluoro-2-hydroxybenzylchloride, and 5-fluoro-2-hydroxybenzyl alcohol. It has also been used as a reactant in the synthesis of various pharmaceuticals, such as clopidogrel, a platelet aggregation inhibitor. 5-(3-Carboxy-5-fluorophenyl)-3-chlorophenol, 95% has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXIMBGFQOQQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686061 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-32-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














